
AGI-14100
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AGI-14100 is a novel orally available mIDH1 inhibitor. Preclinical trials of this compound for the treatment of primary human myeloid leukemia therapy have been underway since 2013.
科学的研究の応用
Pharmacokinetic Properties
AGI-14100 was optimized for favorable pharmacokinetic properties, exhibiting low metabolic clearance across various species, including rats, dogs, and cynomolgus monkeys. It demonstrated a significant potential as a cytochrome P450 (CYP) 3A4 inducer, with hPXR activation approximately 70% that of rifampicin, a known strong inducer . This characteristic necessitated further optimization to mitigate CYP induction liabilities while maintaining potency.
Efficacy in Preclinical Models
Table 1: Summary of Preclinical Efficacy Studies
In preclinical studies, this compound exhibited potent inhibition of 2-HG production in various cancer cell lines. For instance, treatment with this compound resulted in a marked decrease in intracellular 2-HG levels in the HT1080 chondrosarcoma cell line. Additionally, it demonstrated significant anti-tumor activity in xenograft models, where it effectively reduced tumor burden and enhanced differentiation markers in treated cells .
Clinical Implications
The promising preclinical results have led to further exploration of this compound's clinical potential. It is being investigated for use in patients with IDH1-mutated tumors. The compound's ability to lower 2-HG levels and induce differentiation suggests that it could be effective not only as a monotherapy but also in combination with other treatments for enhanced efficacy .
Table 2: Clinical Development Status
Clinical Trial Phase | Indication | Status |
---|---|---|
Phase 1 | IDH1-mutated AML | Ongoing |
Phase 1 | Gliomas | Ongoing |
Phase 1 | Advanced cholangiocarcinoma | Ongoing |
This compound is currently under investigation in multiple clinical trials targeting IDH1 mutations across different malignancies. Early-phase trials have shown acceptable safety profiles and encouraging response rates, indicating its potential as a novel therapeutic option for patients with these challenging cancers .
特性
CAS番号 |
1448346-43-7 |
---|---|
分子式 |
C29H22ClF4N5O3 |
分子量 |
599.97 |
IUPAC名 |
(S)-1-(4-cyanopyridin-2-yl)-N-((S)-2-((3,3-difluorocyclobutyl)amino)-2-oxo-1-phenylethyl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H22ClF4N5O3/c30-22-4-2-1-3-21(22)26(27(41)37-19-13-29(33,34)14-19)38(20-11-17(31)10-18(32)12-20)28(42)23-5-6-25(40)39(23)24-9-16(15-35)7-8-36-24/h1-4,7-12,19,23,26H,5-6,13-14H2,(H,37,41)/t23-,26-/m0/s1 |
InChIキー |
KICQCOSIQLKQBA-OZXSUGGESA-N |
SMILES |
O=C(N(C1=CC(F)=CC(F)=C1)[C@H](C(NC2CC(F)(C2)F)=O)C3=CC=CC=C3Cl)[C@H](CCC4=O)N4C5=NC=CC(C#N)=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AGI-14100; AGI 14100; AGI14100 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。